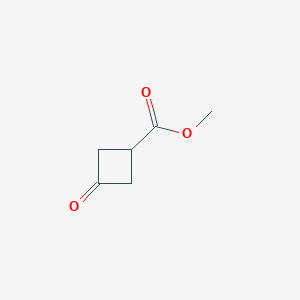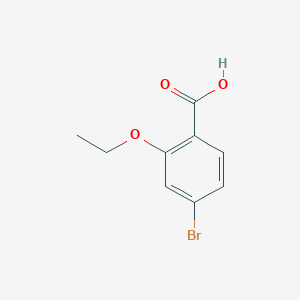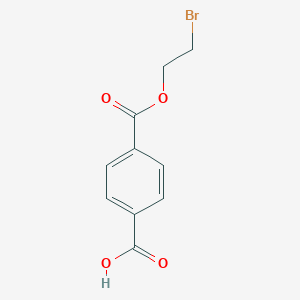![molecular formula C28H42O2 B044656 (2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol CAS No. 1174643-63-0](/img/structure/B44656.png)
(2R)-2,5,8-Trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, purification, and characterization stages. For molecules similar to the one , methodologies like the classical Hantzsch synthesis can be employed for the preparation of dihydropyridine derivatives, as demonstrated by Prasanthi (2016), who synthesized a series of dialkyl-4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates by condensing aromatic aldehyde, alkylacetoacetate, and ammonia (Prasanthi, 2016). Such methods could be adapted for the synthesis of our target molecule, involving modifications to the starting materials and reaction conditions to accommodate the specific structural requirements.
科学的研究の応用
Sesquiterpene Alcohols in Pharmacological and Biological Activities
Research on sesquiterpene alcohols like nerolidol demonstrates their widespread use across different industries due to their pharmacological and biological activities. These compounds are present in various plants and are studied for their medicinal properties, highlighting their potential as chemical or drug candidates in agriculture and medicine (Chan et al., 2016).
Polyhydroxyalkanoates for Biodegradable Materials
Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer studied for its applications and properties. PHAs are biosynthesized through regulated pathways and have potential uses due to their biodegradability, biocompatibility, and renewable nature, highlighting the interest in sustainable materials (Amara, 2010).
Catalytic Non-Enzymatic Kinetic Resolution
The development of catalytic non-enzymatic procedures for kinetic resolution of racemic compounds using chiral catalysts is an area of importance in asymmetric organic synthesis. This method allows for high enantioselectivity and yield, showcasing advancements in synthetic chemistry (Pellissier, 2011).
Organic Light-Emitting Diodes (OLEDs) Materials
Research into BODIPY-based materials for OLEDs emphasizes the importance of structural design in developing new optoelectronic devices. This highlights how specific molecular structures can influence the performance and application of materials in technology (Squeo & Pasini, 2020).
Cuticular Hydrocarbons in Ants
A review of cuticular hydrocarbons (CHCs) across ant species illustrates the diversity and specificity of these compounds, which play crucial roles in communication and species recognition among ants. This research area explores the biological functions of molecular structures in the context of ecology and evolution (Martin & Drijfhout, 2009).
Acidolysis of Lignin
Studies on the acidolysis of lignin model compounds inform about the mechanisms underlying the breakdown of plant biomass, relevant for bioenergy and material science. This research area focuses on chemical processes that modify complex organic structures (Yokoyama, 2015).
特性
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(3E,7E)-13,13,13-trideuterio-4,8-dimethyl-12-(trideuteriomethyl)trideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYKUFVNYVMTAM-ASGUNBAGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C(=CC(=C2C)O)C)C)/C)/C)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25193388 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

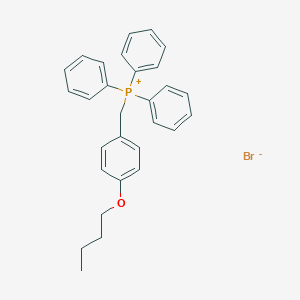
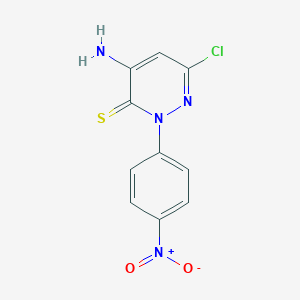
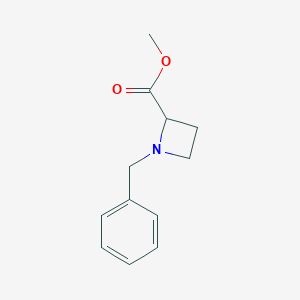
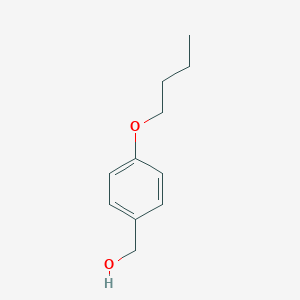
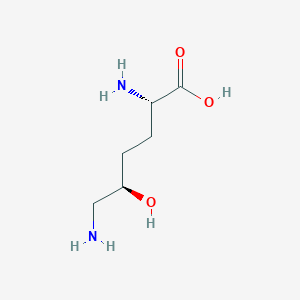
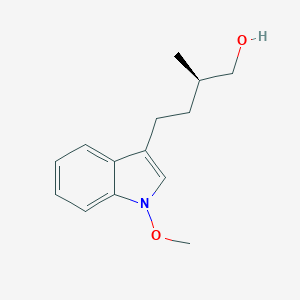
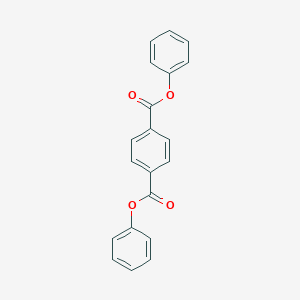
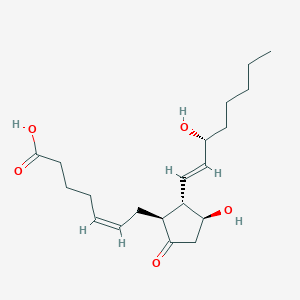
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)

